molecular formula C23H27ClN4O4 B1242719 Src Inhibitor-5

Src Inhibitor-5

Cat. No. B1242719
M. Wt: 458.9 g/mol
InChI Key: CVOJFSBJHSHLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Src Inhibitor-5 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a 2-chloro-5-methoxyanilino group, at position 6 by a methoxy group and at position 7 by a 3-(morpholin-4-yl)propoxy group. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is an aromatic ether, a polyether, a member of quinazolines, a secondary amino compound, a member of morpholines, a tertiary amino compound and a member of monochlorobenzenes.

Scientific Research Applications

Role of Src in Cancer Development and Therapeutics

Src family kinases are pivotal in tumor development, influencing cell proliferation, survival, migration, and metastasis. Despite Src inhibitors showing minimal activity as monotherapies in solid tumors, research underscores their potential in combinatorial regimens to overcome resistance to existing anticancer therapies and prevent metastatic recurrence (Zhang & Yu, 2012). This suggests a nuanced approach to leveraging Src inhibitors in cancer treatment, highlighting the importance of understanding Src's complex role in cancer biology and therapy response.

Src Inhibitors in Solid Tumor Malignancies

Src's implication in cancer progression has led to the development of Src inhibitors, tested in clinical trials for their efficacy in solid tumor malignancies. Despite limited activity as single agents, ongoing studies focus on combination therapies and biomarker-driven trials to enhance their therapeutic potential (Puls, Eadens, & Messersmith, 2011). These efforts reflect the critical need for a strategic approach in utilizing Src inhibitors, focusing on targeted and personalized treatment strategies.

Innovations in Src Inhibitor Design

Recent advancements have introduced novel Src inhibitors with improved specificity and efficacy. Design strategies include targeting distinct active site nucleophiles, offering new pathways for inhibiting Src family kinases and related molecules. These developments are crucial for designing more effective and selective cancer therapeutics (Gushwa, Kang, Chen, & Taunton, 2012).

Src as a Therapeutic Target in Cancer

Evaluating Src as a therapeutic target reveals its significant role in various cancers, with specific biomarkers enhancing the effectiveness of Src inhibitors. The identification of sensitive cancer cells to Src inhibitors underscores the potential of targeted therapy, emphasizing the need for further research in biomarker identification and therapeutic application (Nam et al., 2014).

properties

Product Name

Src Inhibitor-5

Molecular Formula

C23H27ClN4O4

Molecular Weight

458.9 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

InChI

InChI=1S/C23H27ClN4O4/c1-29-16-4-5-18(24)20(12-16)27-23-17-13-21(30-2)22(14-19(17)25-15-26-23)32-9-3-6-28-7-10-31-11-8-28/h4-5,12-15H,3,6-11H2,1-2H3,(H,25,26,27)

InChI Key

CVOJFSBJHSHLQV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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